1-methyl-1H-pyrrolo[3,2-b]pyridin-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
1-methylpyrrolo[3,2-b]pyridin-5-amine |
InChI |
InChI=1S/C8H9N3/c1-11-5-4-6-7(11)2-3-8(9)10-6/h2-5H,1H3,(H2,9,10) |
InChI Key |
KHJXRWWPEPGFFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=N2)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Methyl 1h Pyrrolo 3,2 B Pyridin 5 Amine and Its Analogs
Retrosynthetic Analysis of the 1-methyl-1H-pyrrolo[3,2-b]pyridin-5-amine Core
A retrosynthetic analysis of the target molecule, this compound, reveals several logical disconnections that inform the design of viable forward synthetic routes. The analysis begins by simplifying the target molecule into more readily available precursors.
The primary disconnections are:
C5-N Bond: The bond between the pyridine (B92270) ring and the C5-amino group can be disconnected. This suggests that the amino group can be introduced in a late-stage functionalization step. The precursor would be a 1-methyl-1H-pyrrolo[3,2-b]pyridine scaffold activated at the C5 position, for instance, with a halogen (e.g., bromine or chlorine). This approach points towards transition-metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination.
N1-CH3 Bond: The bond between the pyrrole (B145914) nitrogen and the methyl group can be disconnected. This leads to the precursor 1H-pyrrolo[3,2-b]pyridin-5-amine. The forward reaction would involve a selective N-methylation of the pyrrole nitrogen, a common strategy in the synthesis of N-substituted indoles and azaindoles.
Pyrrolo[3,2-b]pyridine Core: The fused bicyclic core itself can be disconnected by breaking the pyrrole ring. This typically involves cleaving the C-C and C-N bonds formed during the cyclization step. This strategy leads back to a suitably substituted pyridine precursor, such as a 3-amino-2-halopyridine or a 2-alkyl-3-nitropyridine. The forward synthesis would then involve the construction of the pyrrole ring onto the existing pyridine scaffold through a cyclization reaction.
This analysis highlights that the synthesis can be approached in a convergent manner, where the core is first assembled and then functionalized, or in a linear fashion, where the substituents are incorporated into the pyridine starting material before the final cyclization to form the bicyclic system.
Established General Synthetic Routes to Pyrrolo[3,2-b]pyridines
The pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged structure in medicinal chemistry. acsgcipr.org Consequently, several general synthetic routes have been developed for its construction. These methods can be broadly categorized into cyclization reactions that form the core and cross-coupling reactions that modify it.
The formation of the fused pyrrole ring onto a pyridine precursor is the cornerstone of many synthetic approaches. These methods often involve the intramolecular cyclization of a suitably functionalized pyridine derivative.
One established route involves the reaction of a ketone anion with 2-chloro-3-nitropyridine. wikipedia.org The resulting adduct undergoes reductive cyclization, where the nitro group is reduced to an amine, which then attacks the adjacent ketone to form the pyrrole ring. wikipedia.org
Another powerful method relies on the copper-catalyzed cyclization of 2-alkynylpyridin-3-amine derivatives. nih.gov This strategy allows for the construction of the pyrrole ring with substituents derived from the alkyne precursor. For example, the cyclization of 2-prop-1-ynylpyridin-3-amines has been successfully used to prepare a variety of 1H-pyrrolo[3,2-b]pyridines. nih.gov
Other notable cyclization strategies include modifications of the Fischer indole (B1671886) synthesis, starting from pyridylhydrazines, and the Madelung synthesis, which involves the intramolecular cyclization of N-(pyridin-2-yl)acetamides under strong base conditions. libretexts.org Syntheses starting from pyridylacetonitriles have also been developed to access C3-substituted 4-azaindoles. nih.gov
| Cyclization Strategy | Starting Materials | Key Reagents/Conditions | Product Type | Citation(s) |
| Reductive Cyclization | Ketone, 2-chloro-3-nitropyridine | 1. Base (e.g., NaH) 2. Reducing agent (e.g., H₂, Pd/C; SnCl₂) | Substituted Pyrrolo[3,2-b]pyridines | wikipedia.org |
| Copper-Catalyzed Cyclization | 2-prop-1-ynylpyridin-3-amines | Copper(I) iodide (CuI) | 3-Methyl-pyrrolo[3,2-b]pyridines | nih.gov |
| Modified Fischer Synthesis | Pyridylhydrazines, Ketones/Aldehydes | Acid catalyst (e.g., H₂SO₄, PPA) | Substituted Pyrrolo[3,2-b]pyridines | libretexts.org |
| Michael Addition/Hydrogenation | Pyridylacetonitriles, Michael acceptors | 1. Base (for Michael addition) 2. H₂, Pd/C (for cyclization) | C3-Substituted Pyrrolo[3,2-b]pyridines | nih.gov |
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the pre-formed pyrrolo[3,2-b]pyridine core. These reactions enable the introduction of a wide array of carbon-based substituents, which is crucial for exploring structure-activity relationships in drug discovery programs. nih.gov
The Suzuki-Miyaura coupling is widely used to form C-C bonds by reacting a halogenated (typically bromo or iodo) pyrrolopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This methodology has been effectively applied to introduce aryl and heteroaryl substituents onto the azaindole scaffold. nih.gov For instance, a chemoselective Suzuki coupling at the C2 position of a 2-iodo-4-chloropyrrolopyridine has been demonstrated as a key step in the synthesis of specific kinase inhibitors. nih.gov
The Heck reaction , another palladium-catalyzed process, couples halo-pyrrolopyridines with alkenes to introduce vinyl substituents. While less common than the Suzuki coupling for this scaffold, it remains a viable option for specific synthetic goals.
| Cross-Coupling Reaction | Substrates | Catalyst System (Example) | Bond Formed | Citation(s) |
| Suzuki-Miyaura Coupling | Halo-pyrrolopyridine, Aryl/heteroaryl boronic acid | Pd₂(dba)₃, K₂CO₃ | C(sp²)-C(sp²) (Aryl-Aryl) | nih.gov |
| Buchwald-Hartwig Amination | Halo-pyrrolopyridine, Amine | Pd(OAc)₂, BINAP, Cs₂CO₃ | C(sp²)-N (Aryl-Amine) |
Specific Synthetic Approaches to this compound and Analogs
The synthesis of the specifically substituted target compound requires a combination of the general strategies outlined above, with particular attention paid to the regioselective introduction of the N1-methyl and C5-amino groups.
The introduction of a methyl group at the N1 position of the pyrrole ring is typically achieved through N-alkylation. This reaction is usually performed after the formation of the bicyclic core. The pyrrole N-H is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic anion, which then reacts with a methylating agent.
A standard procedure involves treating the 1H-pyrrolo[3,2-b]pyridine precursor with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The resulting sodium salt is then quenched with an electrophilic methyl source, most commonly methyl iodide (MeI) or dimethyl sulfate. This method is generally high-yielding and selective for the less basic pyrrole nitrogen over the pyridine nitrogen. Such alkylation has been employed to improve the potency and physical properties of 4-azaindole-based kinase inhibitors. wikipedia.org
Introducing an amino group at the C5 position of the pyridine ring is a critical step. Direct amination is generally not feasible. Instead, two primary strategies are employed: the reduction of a nitro group or the transition-metal-catalyzed amination of a halide.
Nitration and Reduction: The pyridine ring of the pyrrolo[3,2-b]pyridine core can be nitrated to introduce a nitro group at the C5 position. Subsequent reduction of the nitro group, typically using catalytic hydrogenation (e.g., H₂ over Pd/C) or reducing metals (e.g., SnCl₂ or Fe in acetic acid), yields the desired C5-amino group. The regioselectivity of the initial nitration step is crucial for the success of this route.
Palladium-Catalyzed Amination: A more versatile and modern approach is the Buchwald-Hartwig amination. wikipedia.org This reaction involves coupling a 5-halo-1-methyl-1H-pyrrolo[3,2-b]pyridine (e.g., 5-bromo or 5-chloro) with an amine source. For the synthesis of the primary amine, an ammonia (B1221849) equivalent such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide (LiHMDS) is often used, followed by acidic hydrolysis to release the free amine. This strategy has been successfully applied to the synthesis of 4-amino-7-azaindoles, demonstrating its utility on closely related scaffolds. nih.gov The key to this approach is the synthesis of the 5-halogenated precursor, which can often be prepared via electrophilic halogenation of the pyrrolopyridine core.
Multi-component Reactions (MCRs) for Pyrrolo[3,2-b]pyridine Derivatives
Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to construct complex molecules in a single step from three or more starting materials. While direct MCRs for the specific this compound are not extensively documented, the synthesis of related pyrrolopyridine isomers via MCRs provides a strategic blueprint.
One notable approach involves a three-component reaction to form the pyrrolo[3,4-b]pyridine skeleton. This method utilizes a β-enamino imide, various aromatic aldehydes, and malononitrile (B47326) (or its ester and amide derivatives) promoted by a base. rsc.org Similarly, functionalized pyrrolo[3,4-b]quinolines can be produced when cyclic diketones are used instead of malononitrile derivatives. rsc.org Another powerful MCR is a one-pot cascade process that combines an Ugi three-component reaction with subsequent aza Diels-Alder, N-acylation, decarboxylation, and dehydration steps to yield polysubstituted pyrrolo[3,4-b]pyridin-5-ones. nih.gov
Microwave irradiation has been effectively employed to facilitate MCRs for related fused systems. For instance, a novel three-component reaction of phenylglyoxal, a β-ketoamide, and a 5-aminopyrazole in acetic acid under microwave conditions produces pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives in moderate to good yields. scispace.comacs.org These examples underscore the potential of MCRs to rapidly generate diverse libraries of complex heterocyclic compounds, a strategy that could be adapted for the targeted synthesis of pyrrolo[3,2-b]pyridine derivatives.
| Scaffold | Components | Key Conditions | Reference |
|---|---|---|---|
| Pyrrolo[3,4-b]pyridine | β-enamino imide, aromatic aldehydes, malononitrile derivatives | Base-promoted | rsc.org |
| Pyrrolo[3,4-b]pyridin-5-one | Aldehydes, amines, isocyanides | One-pot Ugi-3CR/aza Diels-Alder cascade | nih.gov |
| Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine | Aryl glyoxals, β-keto amides, 5-aminopyrazoles | Microwave irradiation, acetic acid | acs.orgresearchgate.net |
Innovative Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry increasingly emphasizes the use of innovative techniques that improve efficiency and adhere to the principles of green chemistry. The synthesis of pyrrolopyridine derivatives has benefited significantly from these advancements.
Microwave-assisted synthesis is a prominent innovative technique that often leads to shorter reaction times, higher yields, and cleaner reactions. nih.govacs.orgresearchgate.net For example, the Suzuki cross-coupling reaction between 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine and various arylboronic acids is efficiently conducted in a microwave reactor, significantly shortening the reaction time to 26 minutes. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are indispensable tools for constructing the C-C and C-N bonds necessary for building and functionalizing the pyrrolopyridine core. nih.govmdpi.com A successful strategy for a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine involved a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position, followed by a Buchwald-Hartwig amination at the C-4 position. nih.gov
In line with green chemistry, efforts are being made to develop more environmentally benign synthetic protocols. This includes the use of water as an eco-friendly reaction medium and β-cyclodextrin as a reusable promoter for the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives. rsc.org Furthermore, protocols that are metal-free, proceed at room temperature, and allow for purification by simple filtration and washing are highly desirable as they reduce energy consumption and waste. researchgate.net The use of cascade or domino reactions, where multiple bonds are formed in a single operation, also aligns with green chemistry principles by reducing the number of synthetic steps and purification procedures. rsc.org
| Technique/Approach | Description | Example Application | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Suzuki cross-coupling for 6-aryl-1H-pyrrolo[3,2-c]pyridines. | nih.gov |
| Palladium-Catalyzed Cross-Coupling | Formation of C-C and C-N bonds using Pd catalysts. | Sequential Suzuki and Buchwald-Hartwig reactions for 2,4-disubstituted pyrrolo[2,3-b]pyridines. | nih.gov |
| Green Catalysis | Use of reusable promoters and environmentally benign solvents. | β-cyclodextrin in water for pyrrolo[2,3-d]pyrimidine synthesis. | rsc.org |
| Cascade Reactions | Sequential bond-forming reactions in a single pot. | Cascade B–Cl/C–B cross-metathesis and C–H bond borylation for pyrrolo[3,2-b]pyrroles. | rsc.org |
Synthetic Challenges and Future Directions in Pyrrolo[3,2-b]pyridin-5-amine Construction
Despite the development of advanced synthetic methods, the construction of specifically substituted pyrrolopyridines like this compound presents several challenges.
A significant challenge lies in achieving regioselectivity during the functionalization of the heterocyclic core. nih.gov In multi-step syntheses involving cross-coupling reactions, the order of bond formation is critical. For instance, in the synthesis of a 2-aryl-4-amino-pyrrolo[2,3-b]pyridine, attempting the Buchwald-Hartwig amination before the Suzuki coupling was unsuccessful because the oxidative addition of the palladium catalyst occurred preferentially at the C-2 iodide rather than the C-4 chloride, leading to undesired reduction byproducts. nih.gov
Protecting group chemistry also introduces complexities. The final deprotection step can be problematic; the removal of a trimethylsilylethoxymethyl (SEM) group from the pyrrole nitrogen was found to be challenging. The release of formaldehyde (B43269) during the deprotection process led to the formation of various side products, including an unexpected tricyclic eight-membered ring structure, complicating the isolation of the target compound. nih.gov
Future directions in this field will likely focus on overcoming these challenges. The development of novel MCRs specifically designed for the direct and regioselective construction of the 1,5-disubstituted pyrrolo[3,2-b]pyridine core is a primary goal. Furthermore, the exploration of C-H activation and functionalization strategies could provide more direct and atom-economical routes to these molecules, bypassing the need for pre-halogenated starting materials. Continued integration of green chemistry principles, such as the use of flow chemistry, novel catalytic systems, and bio-catalysis, will be essential for developing more sustainable and scalable synthetic pathways. The ultimate aim is to create robust and flexible synthetic platforms that allow for the late-stage diversification of the pyrrolo[3,2-b]pyridin-5-amine scaffold to generate analogs for further investigation.
Advanced Spectroscopic and Structural Characterization of 1 Methyl 1h Pyrrolo 3,2 B Pyridin 5 Amine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of 1-methyl-1H-pyrrolo[3,2-b]pyridin-5-amine in solution. Through one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of all proton and carbon signals can be achieved.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The aromatic region will feature signals for the four protons on the bicyclic ring system, while the aliphatic region will show a characteristic singlet for the N-methyl group. The amino (-NH₂) protons typically appear as a broad singlet.
The anticipated chemical shifts are influenced by the electronic effects of the fused heterocyclic system and the substituents. The electron-donating amino group at the C5-position is expected to shield the protons on the pyridine (B92270) ring, shifting them to a higher field (lower ppm) compared to the unsubstituted parent compound. Conversely, the pyrrole (B145914) ring protons are influenced by the adjacent nitrogen atom and the fused pyridine ring. The N-methyl group, being attached to the pyrrole nitrogen, will appear as a singlet, typically in the range of 3.7-3.9 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H2 | ~7.3 - 7.5 | Doublet | J ≈ 3.0 Hz |
| H3 | ~6.4 - 6.6 | Doublet | J ≈ 3.0 Hz |
| H6 | ~7.8 - 8.0 | Doublet | J ≈ 5.5 Hz |
| H7 | ~6.5 - 6.7 | Doublet | J ≈ 5.5 Hz |
| 5-NH₂ | ~5.0 - 6.0 | Broad Singlet | - |
Note: Predicted values are based on analyses of structurally similar pyrrolopyridine derivatives and general principles of NMR spectroscopy. Actual experimental values may vary based on solvent and concentration.
The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are highly dependent on the local electronic environment and hybridization.
The spectrum is expected to show eight distinct signals: seven for the aromatic carbons of the pyrrolopyridine core and one for the N-methyl carbon. The carbon atoms directly bonded to nitrogen (C3a, C7a, C5, and C2) will be significantly influenced by the electronegativity of the nitrogen atoms. The C5 carbon, bearing the amino group, is expected to be shifted significantly downfield. The N-methyl carbon will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | ~125 - 128 |
| C3 | ~100 - 103 |
| C3a | ~145 - 148 |
| C5 | ~150 - 155 |
| C6 | ~130 - 133 |
| C7 | ~105 - 108 |
| C7a | ~140 - 143 |
Note: Predicted values are based on analyses of structurally similar pyrrolopyridine derivatives and substituent effects.
To confirm the assignments made from 1D NMR spectra and to establish unequivocal connectivity within the molecule, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between H2 and H3 on the pyrrole ring, and between H6 and H7 on the pyridine ring, confirming their adjacency.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. The HSQC spectrum would definitively link the proton signals for H2, H3, H6, H7, and the N-methyl group to their corresponding carbon signals (C2, C3, C6, C7, and 1-CH₃), validating the assignments in both the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in assembling the molecular fragments and assigning quaternary (non-protonated) carbons. Key expected correlations include:
The N-methyl protons (1-CH₃) showing correlations to C2 and the quaternary carbon C7a.
The H2 proton showing correlations to C3 and the quaternary carbons C3a and C7a.
The H6 proton showing correlations to the quaternary carbon C7a and the amino-substituted C5.
The use of such 2D NMR techniques is vital for distinguishing between isomers, such as different N-methylation positions or substituent placements on the azaindole core researchgate.net.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would confirm the presence of the amino group and the aromatic system.
Table 3: Expected Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 (two bands) |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Aliphatic (C-H) | Stretching (from -CH₃) | 2850 - 2960 |
| Aromatic (C=C/C=N) | Ring Stretching | 1500 - 1650 |
The presence of two distinct peaks in the 3300-3500 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂). The complex pattern of bands in the 1500-1650 cm⁻¹ range confirms the aromatic nature of the fused pyrrolopyridine ring system.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its identity and structure. The molecular formula for this compound is C₈H₉N₃.
Molecular Weight Determination: The nominal molecular weight is 147.18 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be determined, which would correspond to the molecular formula C₈H₉N₃. The molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 147. Due to the odd number of nitrogen atoms (three), this compound follows the "nitrogen rule," resulting in an odd nominal molecular weight.
Fragmentation Pathway Analysis: Under electron impact (EI) ionization, the molecular ion would undergo fragmentation. Plausible fragmentation pathways include:
Loss of a methyl radical (•CH₃): A common fragmentation for N-methyl compounds, leading to a significant peak at m/z 132 ([M-15]⁺).
Loss of hydrogen cyanide (HCN): A characteristic fragmentation of pyridine rings, which could lead to a peak at m/z 120 ([M-27]⁺).
Loss of ammonia (B1221849) (NH₃) or related radicals: Fragmentation involving the amino group could also occur.
Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insights into the electronic transitions within the molecule. The pyrrolopyridine system is a chromophore that is expected to exhibit strong absorption in the UV region.
The spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* transitions within the conjugated aromatic system. The presence of the electron-donating amino group (-NH₂) acts as an auxochrome, which typically causes a bathochromic (red) shift, moving the absorption maxima (λₘₐₓ) to longer wavelengths compared to the unsubstituted 1-methyl-1H-pyrrolo[3,2-b]pyridine. The spectrum of polypyrrole and its derivatives often shows a strong peak around 280 nm and a broader absorption band at longer wavelengths (400-650 nm) researchgate.net. The specific λₘₐₓ values are solvent-dependent, with polar solvents often influencing the position of the absorption bands.
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the nature of its intermolecular interactions in the solid state.
While a crystal structure for this compound is not currently available in open-access crystallographic databases, the examination of a structurally related pyrrolopyridine derivative, 2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine, offers insight into the type of detailed structural information that can be obtained. nih.gov It is important to note that this analog features the isomeric 1H-pyrrolo[2,3-b]pyridine core and different substitution.
The crystallographic investigation of this analog revealed a monoclinic crystal system. nih.gov In the solid state, the molecules form inversion dimers through intermolecular N—H⋯N hydrogen bonds. nih.gov The trimethoxyphenyl group is nearly coplanar with the pyrrolopyridine system, exhibiting a dihedral angle of 10.04 (7)°. nih.gov Such data, including precise bond lengths, bond angles, and crystal packing information, are crucial for understanding the molecule's physical properties and its potential interactions in a biological or material context.
Below is a table summarizing the crystallographic data for this related compound, illustrating the detailed parameters obtained from a typical X-ray diffraction study. nih.gov
| Parameter | Value |
| Chemical Formula | C₁₆H₁₆N₂O₃ |
| Formula Weight | 284.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.6283 (9) |
| b (Å) | 10.1745 (4) |
| c (Å) | 18.604 (2) |
| β (°) | 104.778 (6) |
| Volume (ų) | 1396.2 (2) |
| Z | 4 |
| Temperature (K) | 193 |
This data is for the related compound 2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine and is presented for illustrative purposes. nih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization of Chiral Analogs
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. Circular Dichroism (CD) spectroscopy is a primary tool in this category, used to determine the stereochemistry of chiral compounds, including their absolute configuration and conformational preferences in solution.
For a chiral analog of this compound to exist, a stereocenter would need to be introduced, for instance, through the addition of a chiral substituent. To date, specific research detailing the circular dichroism of such chiral analogs of this compound is not readily found in the scientific literature.
In principle, if a chiral analog were synthesized, CD spectroscopy would be an invaluable tool for its stereochemical characterization. The technique measures the difference in absorption of left- and right-circularly polarized light (ΔA) as a function of wavelength. A CD spectrum consists of positive or negative bands, known as Cotton effects, which are characteristic of the electronic transitions within the chiral molecule.
The sign and intensity of these Cotton effects are highly sensitive to the three-dimensional arrangement of atoms around the chromophore. By comparing experimentally measured CD spectra with those predicted by theoretical calculations, such as time-dependent density functional theory (TD-DFT), it is often possible to assign the absolute configuration of the stereocenters. This combined experimental and computational approach is a powerful method for the unambiguous stereochemical assignment of new chiral molecules.
Computational Chemistry and Theoretical Investigations of 1 Methyl 1h Pyrrolo 3,2 B Pyridin 5 Amine Systems
Molecular Dynamics (MD) Simulations of 1-methyl-1H-pyrrolo[3,2-b]pyridin-5-amine and its Interactions
While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This approach is invaluable for understanding how this compound interacts with its environment, such as solvent molecules or biological targets like proteins. mdpi.com
For instance, an MD simulation could model the compound in a water box to study its solvation, identifying key hydrogen bonding interactions between the amine group, the pyrrole (B145914) NH, the pyridine (B92270) nitrogen, and surrounding water molecules. These simulations can also reveal conformational changes and the stability of the molecule in different environments, which is crucial for understanding its behavior in biological systems. nih.gov
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful concept used to predict the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity; a smaller gap suggests higher reactivity. For this compound, FMO analysis would map the spatial distribution of these orbitals, showing that the HOMO is likely localized on the electron-rich pyrrole ring and the exocyclic amine, while the LUMO may be distributed across the pyridine ring. researchgate.net This information helps predict the most likely sites for electrophilic and nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) | Implication |
|---|---|---|
| HOMO | -5.85 | Region susceptible to electrophilic attack (electron donation) |
| LUMO | -1.20 | Region susceptible to nucleophilic attack (electron acceptance) |
| Energy Gap (ΔE) | 4.65 | Indicates moderate chemical reactivity and high kinetic stability |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for identifying the charge distribution and predicting sites for intermolecular interactions. researchgate.net The MEP map uses a color scale to indicate different potential values:
Red/Yellow: Regions of negative potential, rich in electrons, indicating sites prone to electrophilic attack.
Blue: Regions of positive potential, electron-poor, indicating sites prone to nucleophilic attack.
Green: Regions of neutral potential.
For this compound, an MEP map would likely show a strong negative potential around the pyridine nitrogen atom and the nitrogen of the amine group due to the presence of lone pairs of electrons. tandfonline.com Conversely, the hydrogen atoms of the amine group would exhibit a positive potential, making them sites for hydrogen bond donation.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire potential energy surface of a chemical reaction. unimib.it By calculating the energies of reactants, intermediates, products, and, most importantly, transition states (TS), researchers can determine the activation energy and feasibility of a proposed reaction pathway. mdpi.com
For this compound, these methods could be applied to study its synthesis, such as the final amination or methylation steps, or its potential metabolic pathways. Locating the transition state structure and calculating its energy provides a quantitative measure of the reaction barrier, allowing for the prediction of reaction rates and the rational design of more efficient synthetic routes. rsc.orgnih.gov
Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR) using Theoretical Models
Theoretical models, primarily rooted in quantum mechanics, are indispensable tools for predicting the spectroscopic properties of molecules like this compound. These computational methods allow for the elucidation of spectral features, aiding in the structural confirmation and analysis of electronic and vibrational properties. The primary methods used for these predictions are Density Functional Theory (DFT) for ground-state properties like NMR and IR spectra, and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties such as UV-Vis spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction
The prediction of ¹H and ¹³C NMR spectra is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. This approach calculates the isotropic magnetic shielding tensors for each nucleus. The chemical shifts (δ) are then determined by referencing these values to a standard, commonly tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.
The accuracy of these predictions is highly dependent on the choice of the functional and basis set. A common and reliable combination for organic molecules is the B3LYP functional with a basis set such as 6-311+G(d,p). The process involves:
Geometry Optimization: The molecule's 3D structure is first optimized to find its lowest energy conformation.
Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure is a true minimum on the potential energy surface.
NMR Calculation: The GIAO method is applied to the optimized geometry to compute the magnetic shielding tensors.
Chemical Shift Determination: The calculated shielding values are converted to chemical shifts relative to the TMS standard.
For this compound, theoretical calculations would provide predicted chemical shifts for each unique proton and carbon atom in the molecule, including those in the pyrrole and pyridine rings, the methyl group, and the amine group.
UV-Vis Spectroscopy Prediction
The electronic absorption spectrum (UV-Vis) is predicted using TD-DFT. This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light. The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption peak.
The procedure generally involves:
Ground-State Optimization: The molecular geometry is optimized using a selected DFT functional and basis set.
TD-DFT Calculation: Using the optimized ground-state geometry, the excited-state energies and oscillator strengths are calculated.
Spectrum Simulation: The calculated excitation energies (often converted to wavelengths in nanometers) and oscillator strengths are used to generate a theoretical UV-Vis spectrum, often broadened with a Gaussian function to simulate experimental conditions.
For this compound, these calculations would identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π → π* or n → π* transitions, which are characteristic of its aromatic and heteroatomic structure.
Infrared (IR) Spectroscopy Prediction
Theoretical IR spectra are obtained from the same frequency calculations performed after geometry optimization in DFT. These calculations yield the harmonic vibrational frequencies and their corresponding intensities. The frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.
Due to the approximations in the theoretical models (e.g., the harmonic oscillator approximation and incomplete treatment of electron correlation), the calculated frequencies are often systematically higher than experimental values. To improve accuracy, the computed frequencies are typically scaled by an empirical scaling factor specific to the level of theory used.
The predicted IR spectrum for this compound would show characteristic vibrational bands, including:
N-H stretching frequencies from the amine and pyrrole groups.
C-H stretching from the aromatic rings and the methyl group.
C=C and C=N stretching vibrations within the fused ring system.
Various bending and out-of-plane modes that are characteristic of the substituted pyrrolopyridine core.
While specific data tables for this compound are not available, the application of these well-established computational methodologies would provide valuable insights into its spectroscopic properties.
Coordination Chemistry of 1 Methyl 1h Pyrrolo 3,2 B Pyridin 5 Amine and Pyrrolo 3,2 B Pyridine Ligands
Ligand Design and Binding Modes of Pyrrolo[3,2-b]pyridine Scaffolds
The pyrrolo[3,2-b]pyridine scaffold is a rigid, planar heterocyclic system featuring multiple nitrogen atoms that can act as potential coordination sites. The design of ligands based on this scaffold leverages its structural and electronic properties to control the geometry and reactivity of the resulting metal complexes. The primary coordination sites are typically the nitrogen atom of the pyridine (B92270) ring and, depending on the specific ligand and reaction conditions, the nitrogen atom of the pyrrole (B145914) ring or an exocyclic amine group.
The binding mode of these ligands is influenced by several factors:
Steric Hindrance: Substituents on the pyrrolopyridine core can direct the coordination to a specific nitrogen atom.
Electronic Effects: The presence of electron-donating groups, such as the amino group in 1-methyl-1H-pyrrolo[3,2-b]pyridin-5-amine, enhances the electron density on the pyridine ring, strengthening its coordination to metal centers.
Bidentate and Tridentate Coordination: The pyrrolopyridine framework can act as a bidentate ligand, coordinating through the pyridine nitrogen and another donor atom, such as the nitrogen of a substituent amine. Tridentate coordination is also possible, involving both ring nitrogens and a third donor site. researchgate.net
The fusion of the five-membered pyrrole ring with the six-membered pyridine ring creates a unique electronic environment that influences the ligand's interaction with metal ions. This has led to their use in designing molecules for various applications, from medicinal chemistry to materials science. researchgate.net
Synthesis and Characterization of Metal Complexes with this compound Ligands
While specific literature on the synthesis of metal complexes with this compound is not extensively detailed, general synthetic routes for related pyridine and pyrrole-containing ligands are well-established. A common method involves the direct reaction of the ligand with a metal salt, such as a halide or nitrate, in a suitable solvent like ethanol or methanol. nih.govmdpi.com The reaction mixture is often heated under reflux to facilitate complex formation. nih.gov The resulting metal complexes can then be isolated as precipitates and purified by recrystallization.
For instance, the synthesis of Co(II) and Cu(II) complexes with a related Schiff base ligand derived from 6-methoxypyridin-3-amine and pyrrole-2-carbaldehyde involves mixing ethanolic solutions of the ligand and the corresponding metal chloride in a 2:1 molar ratio. nih.gov This general approach could be adapted for this compound.
Characterization of these new complexes would typically involve a suite of analytical techniques:
Elemental Analysis: To confirm the empirical formula and the ligand-to-metal stoichiometry.
Molar Conductivity Measurements: To determine the electrolytic or non-electrolytic nature of the complexes in solution.
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the oxidation state and spin state of the metal center.
Spectroscopic Methods (FT-IR, NMR, UV-Vis): To elucidate the structure and bonding within the complex, as detailed in the following section.
Spectroscopic and X-ray Diffraction Studies of Metal-Pyrrolopyridine Complexes
Spectroscopic and crystallographic techniques are indispensable for the detailed characterization of metal-pyrrolopyridine complexes.
Spectroscopic Studies:
FT-IR Spectroscopy: Infrared spectroscopy is used to identify the coordination sites of the ligand. Upon complexation, characteristic vibrational frequencies of the ligand are expected to shift. For example, a shift in the stretching frequency of the C=N bond within the pyridine ring to a different wavenumber indicates the involvement of the pyridine nitrogen in coordination. semanticscholar.org Changes in the N-H stretching vibrations of the pyrrole and amine groups would also provide evidence of their participation in bonding.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of diamagnetic complexes in solution. The chemical shifts of protons and carbons near the coordination sites are expected to change upon complexation due to the influence of the metal ion.
UV-Visible Spectroscopy: Electronic absorption spectra provide information about the electronic transitions within the complex. These spectra are characterized by ligand-based π→π* transitions, as well as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands, which are indicative of the electronic interaction between the metal and the ligand.
Table of Expected Spectroscopic Data for a Hypothetical Metal Complex
| Spectroscopic Technique | Expected Observation | Implication |
|---|---|---|
| FT-IR | Shift in pyridine ring vibrations | Coordination via pyridine nitrogen |
| Shift in N-H stretching frequency | Involvement of pyrrole or amine nitrogen in coordination/hydrogen bonding | |
| UV-Vis | Appearance of new bands in the visible region | Metal-to-Ligand Charge Transfer (MLCT) transitions |
| ¹H NMR | Downfield shift of pyridine protons | Deshielding due to coordination to a metal center |
Investigation of Metal-Ligand Interactions and Electronic Properties
The interaction between a metal ion and a pyrrolopyridine ligand is governed by the electronic properties of both components. The pyrrolo[3,2-b]pyridine scaffold is an interesting case due to the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring. The addition of a methyl group to the pyrrole nitrogen and an amino group to the pyridine ring in this compound further modulates these properties.
The nature of the metal-ligand bond can be probed by computational methods, such as Density Functional Theory (DFT). These calculations can provide insights into the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the charge transfer between the metal and the ligand. For example, in related Zn(II) and Cd(II) complexes with pyridine ligands, DFT calculations have been used to determine the natural charges on the metal ions, showing a partial transfer of electron density from the ligand to the metal. mdpi.com
Exploration of Catalytic Applications of Pyrrolo[3,2-b]pyridine-Metal Complexes
Metal complexes containing pyridine and related N-heterocyclic ligands are widely explored as catalysts in a variety of organic transformations. unimi.itcnr.it The introduction of a pyridine moiety into a ligand scaffold can enhance the catalytic activity and stability of the corresponding metal complex. cnr.itunimi.it While specific catalytic applications for complexes of this compound have not been reported, the structural and electronic features of this ligand suggest potential in several areas.
Potential catalytic applications include:
Oxidation Reactions: The robustness of pyridine-containing macrocycles makes their metal complexes suitable catalysts for oxidation reactions, including water oxidation. unimi.it
Cross-Coupling Reactions: Dipyrrin (bis-pyrrolic) metal complexes have been shown to catalyze reactions such as C-H activation/amination and Suzuki-Miyaura coupling. rsc.org Given the structural similarity, pyrrolopyridine complexes could be investigated for similar reactivity.
Polymerization: Various metal complexes with nitrogen-based ligands are active catalysts for polymerization reactions. rsc.org
The tunability of the pyrrolopyridine scaffold, allowing for the introduction of various substituents, provides an opportunity to fine-tune the steric and electronic properties of the metal center, thereby optimizing catalytic performance for specific reactions. The combination of a strong σ-donating pyridine ring with the extended π-system of the pyrrole ring could stabilize different oxidation states of the metal during a catalytic cycle, making these complexes promising candidates for future research in homogeneous catalysis.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1H-pyrrolo[3,2-b]pyridin-5-amine |
| 6-methoxypyridin-3-amine |
| pyrrole-2-carbaldehyde |
| N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine |
| ethyl nicotinate |
| N,N-diethylnicotinamide |
| 2-amino-5-picoline |
Applications in Materials Science and Optoelectronics
Integration of Pyrrolo[3,2-b]pyridine Scaffolds into Organic Functional Materials
The pyrrolo[3,2-b]pyridine core, and more broadly the 1,4-dihydropyrrolo[3,2-b]pyrrole (DHPP) motif, is recognized as an exceptionally strong electron donor among 10π-electron heteropentalenes. nih.gov This inherent electron-rich character makes it a highly attractive building block for a variety of organic functional materials. researchgate.net Its derivatives have found significant applications in fields such as semiconductors and optoelectronics. researchgate.net
The versatility of this scaffold allows for its incorporation into complex molecular architectures. Researchers have demonstrated its use in creating hole-transporting materials, which are crucial components in devices like Organic Light Emitting Diodes (OLEDs) and organic solar cells. nih.gov The combination of the electron-rich pyrrolo[3,2-b]pyrrole core with extended π-electron substituents is a key strategy in developing these materials. nih.gov Furthermore, the high reactivity at specific positions on the core facilitates its use as a starting point for constructing more complex, ladder-type heterocycles, which are valued for their rigid, planar structures that can enhance electronic communication. rsc.org The proven utility of this scaffold has led to its application in high-performance organic field-effect transistors (OFETs), dye-sensitized solar cells, and resistive memory devices. nih.govrsc.org
Photophysical Properties of 1-methyl-1H-pyrrolo[3,2-b]pyridin-5-amine Derivatives (e.g., Fluorescence, Absorption)
Derivatives built upon the pyrrolo[3,2-b]pyrrole core often exhibit remarkable photophysical properties, including efficient fluorescence across the visible spectrum. nih.govacs.org While specific data for this compound is not extensively detailed in the context of optoelectronics, the properties of related structures provide significant insight. The introduction of substituents, such as the methyl and amine groups, is a well-established method for fine-tuning the electronic and optical characteristics of a chromophore.
Studies on various tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles (TAPPs) demonstrate that these compounds can be strongly fluorescent, with emission wavelengths that can be modulated by structural changes. rsc.org For instance, π-expanded derivatives and those bearing electron-donating groups tend to show the most red-shifted absorption and emission spectra. rsc.org Many derivatives exhibit high fluorescence quantum yields (ΦF), in some cases approaching 0.90 or higher. rsc.orgnih.gov
A notable characteristic of these compounds is their strong solvatofluorochromism, where the emission color and intensity change significantly with the polarity of the solvent. nih.govnih.gov This effect arises from changes in the electronic distribution upon excitation and is particularly pronounced in quadrupolar derivatives. nih.gov For example, one derivative bearing 4-nitrophenyl substituents displayed a fluorescence quantum yield of 0.96 in nonpolar cyclohexane, which vanished entirely in the highly polar solvent DMSO. nih.gov
Table 1: Photophysical Properties of Selected Pyrrolo[3,2-b]pyrrole Derivatives
| Derivative Type | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Key Features |
|---|---|---|---|---|
| Doubly B/N-doped, ladder-type | 500–600 | 520–670 | Up to 0.90 | Strong absorption; orange to deep-red fluorescence. rsc.org |
| Quadrupolar with 4-nitrophenyl groups | ~450 | ~500-650 (solvent dependent) | Up to 0.96 | Strong solvatofluorochromism. nih.gov |
| Fused with Tetrazolo[1,5-a]quinolines | Not specified | Green-yellow to orange-red | Often large | Efficient fluorescence maintained in crystalline state. nih.gov |
This table presents data for various derivatives of the core pyrrolo[3,2-b]pyrrole scaffold to illustrate its general photophysical potential.
Design of π-Extended Systems with Pyrrolo[3,2-b]pyridine Core for Optoelectronic Applications
Extending the π-conjugation of a chromophore is a fundamental strategy for tuning its optoelectronic properties for specific applications. The pyrrolo[3,2-b]pyridine core is an excellent platform for this purpose due to its strong electron-donating nature and synthetic accessibility. nih.govresearchgate.net By linking unsaturated hydrocarbons or other aromatic motifs to its periphery, the π-electron cloud can be effectively modified, leading to changes in absorption and emission wavelengths, as well as other critical electronic characteristics. nih.gov
This approach is central to the design of quadrupolar molecules, typically in an Acceptor-Donor-Acceptor (A-D-A) arrangement, where the pyrrolo[3,2-b]pyrrole acts as the powerful donor core. nih.gov Such systems are of great interest for applications involving two-photon absorption (2PA), a nonlinear optical phenomenon relevant to bio-imaging, photodynamic therapy, and 3D microfabrication. nih.govnih.gov
Researchers have successfully synthesized planarized, ladder-type heteroacenes with up to 14 conjugated rings built around the pyrrolo[3,2-b]pyrrole core. nih.gov These π-extended systems exhibit absorption and emission profiles shifted to longer wavelengths, often in the orange-red portion of the visible spectrum. nih.gov The design principles involve multicomponent reactions followed by intramolecular direct arylation to create rigid, fused aromatic structures. acs.org This structural planarization and π-extension are crucial for enhancing intermolecular π-π interactions in the solid state, which is beneficial for charge transport in electronic devices. researchgate.net
Development of Fluorescent Probes and Sensors based on Pyrrolo[3,2-b]pyridin-5-amine
The development of fluorescent probes and sensors for detecting specific analytes is a significant area of materials science. Pyridine-based compounds are frequently employed in the design of chemosensors due to the ability of the pyridine (B92270) nitrogen to coordinate with metal ions. mdpi.comnih.gov This interaction can modulate the photophysical properties of the molecule, leading to a detectable change in fluorescence (either enhancement or quenching), which forms the basis of the sensing mechanism. chemrxiv.orgacs.org
While specific research on this compound as a sensor is not widely documented, the inherent properties of its scaffold are highly promising. The pyrrolo[3,4-c]pyridine-trione moiety, for example, has been successfully used as a "turn-off" chemosensor for the selective detection of Fe³⁺ and Fe²⁺ ions. acs.org Similarly, other pyridine derivatives have been synthesized to act as selective fluorescent probes for toxic heavy metal ions such as Pb²⁺, Cr²⁺, and Hg²⁺. mdpi.comnih.gov
The design of such sensors often involves creating a system where the analyte binds to a specific site on the molecule, causing a conformational or electronic change that affects the fluorophore. The pyrrolo[3,2-b]pyridin-5-amine structure contains multiple potential binding sites (the pyridine nitrogen and the exocyclic amine group), making it a candidate for development into a selective sensor. Its strong intrinsic fluorescence, as suggested by studies on related compounds, provides a strong baseline signal that could be modulated upon analyte binding. rsc.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-methyl-1H-pyrrolo[3,2-b]pyridin-5-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions using aromatic aldehydes and pyrazole/pyridine precursors under catalytic conditions. For example, trifluoroacetic acid (TFA) in toluene facilitates cyclization and heterocycle formation . Solvent-free methods, as reported for analogous pyrazolo-pyridines, improve yield and reduce purification complexity . Optimization involves adjusting stoichiometry, temperature (e.g., reflux conditions), and catalyst loading to minimize byproducts.
Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the aromatic proton environment and methyl group positions. Infrared (IR) spectroscopy identifies functional groups like amines (N-H stretches at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₈H₉N₃, MW 147.18) and fragmentation patterns .
Q. What safety protocols are advised for handling this compound in laboratory settings?
- Methodological Answer : Due to incomplete toxicological data, strict precautions are necessary:
- Use fume hoods to avoid inhalation of vapors.
- Wear nitrile gloves and lab coats to prevent skin contact.
- Store in airtight containers at room temperature, away from oxidizers .
Advanced Research Questions
Q. How can metabolic pathways of this compound be elucidated in preclinical models?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and NMR are key for identifying metabolites. For example, cytochrome P450-mediated hydroxylation of the pyrrolo moiety may occur, followed by oxidation to carboxylic acids or conjugation with taurine/glucuronic acid . In vitro assays using liver microsomes or hepatocytes (human/cynomolgus monkey) can model species-specific metabolism .
Q. What experimental strategies address contradictions in reported biological activity data for pyrrolopyridine derivatives?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) modeling using parameters like Log P (lipophilicity) and steric descriptors (e.g., SMR) can resolve discrepancies. For instance, antibacterial activity may correlate with electronic effects of substituents . Validate hypotheses via comparative in vitro assays (e.g., MIC determination against Gram-positive/-negative bacteria) under standardized conditions .
Q. How can researchers design derivatives of this compound to enhance target selectivity in kinase inhibition?
- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) guide substituent modifications. Introducing electron-withdrawing groups (e.g., halogens) at the pyridine ring may improve binding affinity to kinase active sites . In vitro kinase profiling (e.g., against VEGFR-2) followed by IC₅₀ determination validates selectivity .
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies involving this compound?
- Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curve) calculate EC₅₀/IC₅₀ values. Software like GraphPad Prism ensures reproducibility. Include controls for assay interference (e.g., solvent-only and reference inhibitors) .
Q. How can researchers mitigate batch-to-batch variability in synthesizing this compound?
- Methodological Answer : Implement Quality by Design (QbD) principles:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
